molecular formula C10H17NO3 B2822790 (E)-4-(hexylamino)-4-oxobut-2-enoic acid CAS No. 100581-93-9

(E)-4-(hexylamino)-4-oxobut-2-enoic acid

Cat. No. B2822790
M. Wt: 199.25
InChI Key: HXXJDJHHLXEVBZ-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The specific reactions and conditions used depend on the structure of the compound.


Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of an organic compound is largely determined by its functional groups. Carboxylic acids, for example, can undergo reactions such as esterification and decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Spectroscopic and Structural Analysis

  • The spectroscopic investigation of N-maleanilinic acid derivatives related to (E)-4-(hexylamino)-4-oxobut-2-enoic acid highlights their potential in structural elucidation using techniques like FT-IR, X-ray diffraction, and theoretical calculations (Zayed, El-desawy, & Eladly, 2019).

Heterocyclic Synthesis

  • These compounds serve as building blocks in synthesizing various heterocyclic compounds, indicating their utility in pharmaceutical and chemical research (El-Hashash & Rizk, 2016).

Antioxidant Activity Analysis

  • Studies have explored the antioxidant activities of derivatives of 4-oxobut-2-enoic acid, using quantum-chemical descriptors and molecular docking (Ardjani & Mekelleche, 2016).

Biological Activities

  • Research on similar compounds has led to discoveries in analgesic and antibacterial properties, which could be relevant for future pharmacological applications (Bykov et al., 2018).

Kynurenine-3-Hydroxylase Inhibition

  • Derivatives of 4-oxobut-2-enoic acid have shown effectiveness as inhibitors of kynurenine-3-hydroxylase, suggesting potential neuroprotective applications (Drysdale et al., 2000).

Synthesis of Heterocycles

  • 4-oxobut-2-enoic acid derivatives have been used in the synthesis of various heterocycles, which have applications in developing new materials and drugs (El-Hashash et al., 2013).

Safety And Hazards

The safety and hazards associated with an organic compound depend on its reactivity, toxicity, and potential for causing harm to the environment .

Future Directions

Future research on a specific organic compound could involve exploring new synthesis methods, investigating its reactivity under different conditions, studying its potential uses, and assessing its safety and environmental impact .

properties

IUPAC Name

(E)-4-(hexylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-3-4-5-8-11-9(12)6-7-10(13)14/h6-7H,2-5,8H2,1H3,(H,11,12)(H,13,14)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXJDJHHLXEVBZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(hexylamino)-4-oxobut-2-enoic acid

Synthesis routes and methods

Procedure details

Maleic anhydride (39.4 g, 0.40 mol) was partly dissolved in toluene (1 l) to form a milky suspension. N-hexylamine (53 ml, 0.40 mol) was diluted with toluene (500 ml) and added dropwise over a period of 1.5 h. After 2 h, the reaction mixture was filtered and the title compound was obtained as a Nvhite solid (76.4 g, 96%) after drying for 16 h in a vacuum oven at 40° C.
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

Citations

For This Compound
1
Citations
R Amer - 2021 - kb.osu.edu
Proteases are enzymes that regulate the hydrolysis of peptide bonds via a process called proteolysis. They are essential for many diverse processes including processing protein …
Number of citations: 0 kb.osu.edu

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